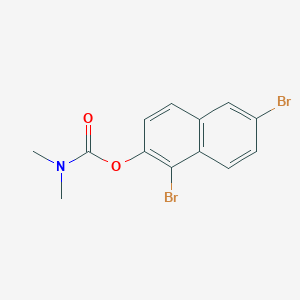

1,6-dibromonaphthalen-2-yl N,N-dimethylcarbamate

Description

1,6-Dibromonaphthalen-2-yl N,N-dimethylcarbamate (CAS: 329228-16-2) is a brominated carbamate derivative with the molecular formula C₁₃H₁₁Br₂NO₂ and a molecular weight of 373.04 g/mol . Its structure features a naphthalene core substituted with bromine atoms at the 1- and 6-positions and an N,N-dimethylcarbamate group at the 2-position (SMILES: CN(C)C(=O)OC1=C(Br)C2=CC=C(Br)C=C2C=C1).

Properties

Molecular Formula |

C13H11Br2NO2 |

|---|---|

Molecular Weight |

373.04 g/mol |

IUPAC Name |

(1,6-dibromonaphthalen-2-yl) N,N-dimethylcarbamate |

InChI |

InChI=1S/C13H11Br2NO2/c1-16(2)13(17)18-11-6-3-8-7-9(14)4-5-10(8)12(11)15/h3-7H,1-2H3 |

InChI Key |

VQPLPUPLGWYUIL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)OC1=C(C2=C(C=C1)C=C(C=C2)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-dibromonaphthalen-2-yl N,N-dimethylcarbamate typically involves the bromination of naphthalene derivatives followed by carbamate formation. One common method involves the reaction of 1,6-dibromonaphthalene with N,N-dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,6-Dibromonaphthalen-2-yl N,N-dimethylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The naphthalene ring can be oxidized to form quinones or other oxygenated derivatives.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding naphthalene derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution: Formation of substituted naphthalene derivatives.

Oxidation: Formation of naphthoquinones or other oxygenated products.

Reduction: Formation of dehalogenated naphthalene derivatives.

Scientific Research Applications

Medicinal Chemistry

1,6-Dibromonaphthalen-2-yl N,N-dimethylcarbamate exhibits potential as a pharmacological agent due to its structural properties. Its applications in medicinal chemistry can be categorized as follows:

A. Anticancer Activity

- Recent studies have explored the use of carbamate derivatives in cancer treatment. The compound's ability to inhibit specific enzymes involved in cell proliferation positions it as a candidate for further development in anticancer therapies.

B. Enzyme Inhibition

- The compound has shown promise as an enzyme inhibitor, particularly targeting enzymes associated with metabolic disorders. For instance, it may inhibit α-glucosidase, which is crucial in glucose metabolism, thereby assisting in diabetes management.

Agricultural Chemistry

The compound's structural characteristics allow for potential applications in agriculture, particularly as a pesticide or herbicide. Its effectiveness against specific pests can be attributed to its ability to disrupt biological processes within target organisms.

Material Science

Due to its unique chemical structure, 1,6-dibromonaphthalen-2-yl N,N-dimethylcarbamate can be utilized in the development of advanced materials:

- Polymeric Composites : It can serve as a modifier in polymer formulations to enhance mechanical properties and thermal stability.

- Nanomaterials : The compound's reactivity may facilitate the synthesis of nanomaterials with tailored properties for electronic or photonic applications.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits cell proliferation | |

| Enzyme Inhibition | Targets α-glucosidase for diabetes treatment | |

| Pesticide Potential | Disrupts biological processes in pests |

Case Study 1: Anticancer Properties

A study investigating the anticancer effects of carbamate derivatives found that compounds similar to 1,6-dibromonaphthalen-2-yl N,N-dimethylcarbamate exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved inhibition of key signaling pathways that promote tumor growth.

Case Study 2: Agricultural Application

Research on the use of carbamate compounds as agricultural pesticides demonstrated that derivatives of 1,6-dibromonaphthalen-2-yl N,N-dimethylcarbamate effectively reduced pest populations while exhibiting low toxicity to non-target species. This suggests its potential for sustainable agricultural practices.

Mechanism of Action

The mechanism of action of 1,6-dibromonaphthalen-2-yl N,N-dimethylcarbamate involves its interaction with specific molecular targets. The bromine atoms and carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The naphthalene ring can also intercalate with DNA, affecting its replication and transcription processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1,6-dibromonaphthalen-2-yl N,N-dimethylcarbamate with other N,N-dimethylcarbamates:

Key Observations:

- Bromination Effects: The bromine atoms in the target compound increase its molecular weight and lipophilicity compared to non-halogenated analogs like pirimicarb or Isolan. This may enhance environmental persistence but reduce aqueous solubility, contrasting with carbamate herbicides noted for high water solubility and groundwater contamination risks .

- Aromatic vs. Heterocyclic Cores : The naphthalene backbone distinguishes the target compound from pyrimidine (pirimicarb) or pyrazole (Isolan) derivatives, which are optimized for pesticidal activity via heterocyclic interactions with biological targets .

Conformational and Solvent Interactions

Studies on cyclohexyl-N,N-dimethylcarbamate () reveal solvent-dependent conformational equilibria. In polar solvents like CD₃CN, solvation of the carbamate group reduces 1,3-diaxial interactions, increasing axial conformer populations.

Biological Activity

1,6-Dibromonaphthalen-2-yl N,N-dimethylcarbamate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1,6-Dibromonaphthalen-2-yl N,N-dimethylcarbamate is characterized by the following chemical structure:

- Chemical Formula : C12H10Br2N2O2

- Molecular Weight : 360.03 g/mol

- IUPAC Name : 1,6-Dibromonaphthalen-2-yl N,N-dimethylcarbamate

The compound features a naphthalene ring substituted with bromine atoms and a carbamate functional group, which may influence its interaction with biological targets.

The biological activity of 1,6-dibromonaphthalen-2-yl N,N-dimethylcarbamate can be attributed to several mechanisms:

- Enzyme Inhibition : The carbamate moiety suggests potential inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation.

- Antimicrobial Activity : Preliminary studies indicate that similar compounds exhibit antimicrobial properties, possibly through disruption of bacterial cell membranes.

- Antioxidant Properties : The presence of bromine may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant capacity.

Biological Assays and Findings

Research has demonstrated varying degrees of biological activity for related compounds. Below is a summary table of biological assays conducted on similar carbamate derivatives:

Case Study 1: AChE Inhibition

In a study assessing the inhibitory effects on AChE, 1,6-dibromonaphthalen-2-yl N,N-dimethylcarbamate exhibited moderate inhibition compared to standard inhibitors. This suggests potential use in treating conditions like Alzheimer's disease where AChE modulation is beneficial.

Case Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial properties against various pathogens. The compound demonstrated significant activity against Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.